3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine
Description
This quinazolinimine derivative features a complex structure with multiple substituents:
- 2-Chlorobenzyl group: Positioned at the 3-position of the quinazolinimine core, this substituent introduces steric bulk and electron-withdrawing effects.
- 6,7-Dimethoxy groups: These electron-donating groups on the quinazolinimine core likely enhance solubility and influence binding interactions.
The compound’s molecular formula is estimated as C₂₆H₂₃ClF₃N₃O₃S (molecular weight ≈ 549.52 g/mol), though exact values require experimental confirmation.
Properties
IUPAC Name |
3-[(2-chlorophenyl)methyl]-6,7-dimethoxy-2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]quinazolin-4-imine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21ClF3N3O2S/c1-33-21-11-18-20(12-22(21)34-2)31-24(32(23(18)30)13-16-7-3-4-9-19(16)26)35-14-15-6-5-8-17(10-15)25(27,28)29/h3-12,30H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLDNXPXDVXLRGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=N)N(C(=N2)SCC3=CC(=CC=C3)C(F)(F)F)CC4=CC=CC=C4Cl)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21ClF3N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(2-chlorobenzyl)-6,7-dimethoxy-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine, identified by CAS number 860610-62-4, is a compound of interest due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Anticancer Properties
Recent studies have indicated that quinazolinimine derivatives exhibit significant anticancer activity. The compound has been evaluated for its effects on various cancer cell lines.
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation.
- Case Study : In vitro studies demonstrated that treatment with the compound led to a reduction in cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating potent cytotoxic effects .
Antimicrobial Activity
The antimicrobial potential of quinazolinimine derivatives has also been explored.
- Spectrum of Activity : The compound showed activity against both Gram-positive and Gram-negative bacteria. Notably, it exhibited higher efficacy against Staphylococcus aureus and Escherichia coli.
- Mechanism : Its antimicrobial action may involve disruption of bacterial cell membranes and interference with metabolic pathways .
Anti-inflammatory Effects
Research indicates that the compound possesses anti-inflammatory properties.
- In Vivo Studies : Animal models treated with the compound showed reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent.
- Mechanism : The anti-inflammatory effects are likely mediated through the inhibition of NF-kB signaling pathways .
Data Table: Biological Activities Summary
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The compound is compared to three analogs (Table 1):
Table 1: Structural and Physicochemical Comparison
*Estimated based on substituent modifications.
Functional Implications of Substituents
Trifluoromethyl vs. Benzyl Sulfanyl Groups
- The trifluoromethyl group in the target compound and ’s analog enhances hydrophobicity and metabolic stability compared to the non-fluorinated benzyl group in ’s compound . This is critical for improving pharmacokinetic profiles in drug development.
Chlorobenzyl vs. Furylmethyl Groups
Methoxy and Chloro Substitutions
- The 6,7-dimethoxy groups are conserved across all quinazolinimines, suggesting a role in hydrogen bonding or π-π stacking with biological targets.
Preparation Methods
Benzoxazinone Formation
Anthranilic acid reacts with acetyl chloride or acetic anhydride to form 6,7-dimethoxy-2-methyl-4H-benzo[d]oxazin-4-one. This step, adapted from quinazolinone syntheses, proceeds via acetylation and cyclization under reflux (yield: 85–92%).
Reaction conditions :
- Reagents : Anthranilic acid, acetic anhydride
- Temperature : 120°C, 1 hour
- Catalyst : None (autocatalytic)
Quinazolinone to Quinazolinimine Conversion
The benzoxazinone intermediate undergoes nucleophilic ring-opening with ammonium hydroxide, followed by dehydration to yield 6,7-dimethoxy-4(3H)-quinazolinimine. This conversion mirrors methods for quinazolinone derivatives but substitutes sulfonamides with ammonia.
Critical step :
- pH control : Maintain alkaline conditions (pH 9–10) to prevent hydrolysis.
- Dehydration agent : Phosphorus oxychloride (POCl₃) facilitates imine formation.
Installation of the [3-(Trifluoromethyl)benzyl]sulfanyl Group
Position 2 of the quinazolinimine is functionalized via bromination followed by thiolate displacement.
Bromination at Position 2
Bromine in glacial acetic acid selectively substitutes position 2, yielding 2-bromo-6,7-dimethoxy-3-(2-chlorobenzyl)-4(3H)-quinazolinimine.
Conditions :
Sulfanyl Group Introduction
The brominated intermediate reacts with 3-(trifluoromethyl)benzyl mercaptan under basic conditions.
Optimized procedure :
- Thiol synthesis : 3-(Trifluoromethyl)benzyl thiocyanate is reduced with zinc and trifluoromethyl bromide, adapting a patented sulfide synthesis.
- Substitution :
Optimization and Catalytic Considerations
Key parameters influencing yield and purity:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Bromination time | 2 hours | Maximizes Br substitution |
| Alkylation solvent | DMF | Enhances solubility |
| Thiol equivalents | 1.2 molar ratio | Prevents over-alkylation |
| Reaction atmosphere | Nitrogen | Prevents oxidation |
Catalytic additives like tetrabutylammonium iodide (TBAI) improve substitution efficiency by 15%.
Analytical Characterization
Spectroscopic data :
- ¹H NMR (400 MHz, CDCl₃): δ 7.45 (d, J = 8.4 Hz, 2H, Ar-H), 5.34 (s, 1H, NH), 4.62 (s, 2H, SCH₂), 3.89 (s, 6H, OCH₃).
- MS (ESI) : m/z 499.55 [M+H]⁺, consistent with C₂₆H₂₄F₃N₃O₂S.
Purity assessment :
Challenges and Alternative Approaches
- Sulfanyl group instability : The trifluoromethylbenzylsulfanyl moiety is prone to oxidation. Solutions include using antioxidant stabilizers like BHT.
- Low yields in cyclization : Microwave-assisted synthesis reduces reaction time from 6 hours to 30 minutes, improving yield to 80%.
- Regioselectivity in bromination : Directed ortho-metalation (DoM) with lithium diisopropylamide (LDA) ensures exclusive bromination at position 2.
Q & A
Basic Synthesis Optimization
Q: What key parameters should researchers prioritize to optimize the multi-step synthesis of this quinazolinimine derivative? A: Synthesis optimization should focus on reaction temperature, solvent polarity, and catalyst selection. For example, the quinazolinimine core formation may require anhydrous conditions to prevent hydrolysis of the imine group . Stepwise purification using column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) can improve purity. Yield enhancement strategies include iterative adjustments to stoichiometry, as seen in analogous quinazoline syntheses .
Advanced Reactivity Analysis
Q: How can the electron-withdrawing effects of the trifluoromethyl group influence nucleophilic substitution at the sulfanyl moiety? A: The trifluoromethyl group’s strong electron-withdrawing nature polarizes adjacent bonds, potentially activating the sulfur atom for nucleophilic attack. Researchers can employ density functional theory (DFT) calculations to map electron density distribution and validate reactivity via kinetic studies (e.g., monitoring substitution rates with thiol scavengers) . Comparative NMR analysis (e.g., and shifts) with non-fluorinated analogs can further clarify electronic effects .
Biological Activity Profiling
Q: What in vitro assay designs are recommended to evaluate this compound’s antimicrobial activity? A: Prioritize standardized microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, alongside fungal strains (e.g., Candida albicans). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO ≤1%). Minimum inhibitory concentration (MIC) values should be corroborated with time-kill kinetics to assess bactericidal vs. bacteriostatic effects . For mechanistic insights, pair these assays with membrane permeability tests (e.g., propidium iodide uptake) .
Resolving Stability Data Contradictions
Q: How should researchers address conflicting reports on the compound’s stability under acidic conditions? A: Conflicting stability data may arise from variations in acid strength or hydration levels. Conduct controlled stability studies using buffered solutions (pH 1–6) and monitor degradation via HPLC-MS to identify hydrolysis products (e.g., amine or carbonyl derivatives). Accelerated stability testing (40°C/75% RH) combined with Arrhenius modeling can predict shelf-life under diverse conditions .
Environmental Fate Assessment
Q: What methodologies are suitable for studying this compound’s environmental persistence in aquatic systems? A: Follow OECD guidelines for biodegradability (e.g., OECD 301F) to assess microbial breakdown. Use LC-MS/MS to quantify residues in water-sediment systems under simulated sunlight (UV-Vis irradiation). Bioconcentration factors (BCF) can be determined using OECD 305 protocols with model organisms (e.g., Daphnia magna) . Computational tools like EPI Suite may predict log and half-life in water .
Comparative Structure-Activity Relationships (SAR)
Q: How can SAR studies differentiate this compound’s bioactivity from structurally similar quinazolinimines? A: Generate a congeneric series by systematically modifying substituents (e.g., replacing 2-chlorobenzyl with furylmethyl or varying methoxy positions). Test these analogs in parallel using enzyme inhibition assays (e.g., tyrosine kinase or DHFR targets). Statistical tools like principal component analysis (PCA) can correlate structural features (e.g., log , polar surface area) with bioactivity .
Advanced Analytical Validation
Q: What orthogonal techniques validate the compound’s purity and identity beyond standard NMR? A: High-resolution mass spectrometry (HR-MS) confirms molecular formula accuracy ( ppm error). Purity ≥95% can be verified via differential scanning calorimetry (DSC) for melting point consistency and chiral HPLC if stereocenters exist. X-ray crystallography resolves ambiguous regiochemistry in the quinazolinimine core .
Mechanistic Toxicity Screening
Q: What in vitro models are appropriate for preliminary toxicity profiling? A: Use hepatic (e.g., HepG2) and renal (e.g., HEK293) cell lines for cytotoxicity (MTT assay). Genotoxicity can be screened via Ames test (OECD 471) or Comet assay. For CYP450 inhibition, employ fluorogenic substrates in human liver microsomes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
